Ethyl 2-Oxo-4-phenylbutyrate d5 is a stable isotopologue of ethyl 2-oxo-4-phenylbutyrate, characterized by the incorporation of deuterium atoms into its molecular structure. This compound is significant in organic synthesis and medicinal chemistry, particularly as a precursor for various pharmaceutical compounds, including angiotensin-converting enzyme inhibitors.
This compound falls under the category of α-ketoesters, which are known for their reactivity in various organic transformations. The presence of the phenyl group contributes to its unique properties and reactivity patterns, making it valuable in synthetic organic chemistry.
The synthesis of Ethyl 2-Oxo-4-phenylbutyrate d5 typically involves the Grignard reaction. The process can be summarized as follows:
The reaction conditions for the Grignard synthesis include:
The molecular formula for Ethyl 2-Oxo-4-phenylbutyrate d5 is . The structure features:
Key structural data includes:
Ethyl 2-Oxo-4-phenylbutyrate d5 undergoes several important chemical reactions:
Common reagents and conditions for these reactions include:
Ethyl 2-Oxo-4-phenylbutyrate d5 primarily acts as a substrate for enzymes involved in the reduction of α-ketoesters. Its mechanism includes:
Pharmacokinetic properties include:
Ethyl 2-Oxo-4-phenylbutyrate d5 exhibits typical reactivity associated with α-ketoesters, including:
Relevant analyses indicate that it is stable under standard laboratory conditions but should be handled with care due to its reactive nature .
Ethyl 2-Oxo-4-phenylbutyrate d5 is primarily used in:
Isotopically labeled compounds, particularly deuterated analogs, have revolutionized drug discovery by enabling precise tracking of metabolic pathways and biochemical interactions. Deuterium (²H), a stable, non-radioactive hydrogen isotope, is strategically incorporated into pharmaceutical molecules to modify metabolic stability without altering primary biological activity. This approach leverages the kinetic isotope effect (KIE), where deuterium-carbon bonds exhibit slower cleavage rates compared to hydrogen-carbon bonds due to their lower vibrational frequency and higher bond dissociation energy. The result is often enhanced in vivo residence time and reduced formation of toxic metabolites. Milestones like the FDA approval of deutetrabenazine—a deuterated analog of tetrabenazine for Huntington’s disease—highlight deuterium’s role in optimizing pharmacokinetic profiles. Deuterated compounds like Ethyl 2-Oxo-4-phenylbutyrate d5 extend these advantages to preclinical research, serving as indispensable tools for quantitative mass spectrometry and metabolic pathway elucidation [3].
Ethyl 2-Oxo-4-phenylbutyrate d5 (CAS# 1189911-53-2) is a deuterated α-ketoester with the molecular formula C₁₂H₅D₅O₃ and a molecular weight of 211.27 g/mol. Its structure features five deuterium atoms uniformly incorporated at the ortho, meta, and para positions of the phenyl ring (positions 2,3,4,5,6), while retaining the aliphatic ethyl 2-oxobutanoate backbone. This design preserves the compound’s core reactivity while introducing isotopic specificity for analytical detection.
Table 1: Structural and Physical Properties of Ethyl 2-Oxo-4-phenylbutyrate d5 vs. Non-Deuterated Analog
Property | Ethyl 2-Oxo-4-phenylbutyrate d5 | Non-Deuterated Analog |
---|---|---|
CAS Number | 1189911-53-2 | 64920-29-2 |
Molecular Formula | C₁₂H₅D₅O₃ | C₁₂H₁₄O₃ |
Molecular Weight | 211.27 g/mol | 206.24 g/mol |
Boiling Point | 309°C (at 760 mmHg) | 132°C (at 2 mmHg) |
Density | 1.1 g/cm³ | 1.091 g/mL |
Refractive Index | 1.506 | 1.504 |
Flash Point | 140°C | 113°C |
Functionally, this compound is characterized by two electrophilic carbonyl groups: a ketone at C2 and an ester at C1. This allows it to participate in reactions typical of α-ketoesters, such as asymmetric reductions, aldol condensations, and transesterifications. The deuterium substitution induces subtle steric and electronic effects, including altered NMR chemical shifts (e.g., deuterium’s absence of signal in ¹H-NMR) and a 5 Da mass shift in LC-MS, facilitating its differentiation from the non-deuterated form. The phenyl ring deuteration also minimizes metabolic degradation at the aromatic ring, making it ideal for tracing reaction pathways in complex biological matrices [1] [4] .
Deuterium labeling profoundly influences metabolic stability and pharmacokinetic behavior by modulating drug-enzyme interactions. The primary mechanism involves the KIE, which decelerates enzymatic oxidation (e.g., cytochrome P450-mediated dehydrogenation) and reduction reactions. For Ethyl 2-Oxo-4-phenylbutyrate d5, deuteration at the phenyl ring reduces the rate of aromatic hydroxylation—a common metabolic pathway for phenyl-containing compounds. This shifts metabolism toward alternative pathways, such as β-oxidation of the aliphatic chain or ester hydrolysis, thereby altering metabolite profiles.
Table 2: Impact of Deuteration on Pharmacokinetic Parameters
Parameter | Effect of Deuterium Substitution | Research Evidence |
---|---|---|
Metabolic Half-life | Increases by 20‒50% | Reduced CYP450-mediated clearance in deuterated drugs [3] |
Toxic Metabolite Formation | Decreases by 30‒90% for pathway-specific metabolites | Redirected metabolism away from toxification routes [3] |
Bioanalytical Sensitivity | Enhances MS detection resolution via distinct mass shifts | Deuterated internal standards improve analyte quantification [9] |
Isotope Effects | Minimal (<10%) on CO₂ exhalation rates in 1-carbon metabolism | In vivo studies show negligible differences in oxidation kinetics [7] |
Critically, deuterated analogs like Ethyl 2-Oxo-4-phenylbutyrate d5 serve as internal standards in mass spectrometry, eliminating matrix effects and enabling absolute quantification of the non-deuterated form in biological samples. This is pivotal for studying the pharmacokinetics of angiotensin-converting enzyme (ACE) inhibitor precursors, such as ethyl (R)-2-hydroxy-4-phenylbutyrate, derived from asymmetric reduction of the non-deuterated ketoester. Furthermore, deuterium’s ability to redirect metabolism mitigates mechanism-based toxicities—observed broadly in deuterated drugs where deuterium blocks epoxide formation or reactive intermediate generation [3] [7] [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3